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Compound of Interest

Compound Name: N-Palmitoyldihydrosphingomyelin

Cat. No.: B1242568 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the interactions

between proteins and N-Palmitoyldihydrosphingomyelin (C16:0 dihydro sphingomyelin), a

fully saturated sphingolipid crucial for the structural integrity of cellular membranes and

implicated in various signaling pathways. This document outlines the biophysical properties of

N-Palmitoyldihydrosphingomyelin, detailed protocols for preparing lipid vesicles, and

methodologies for quantitatively assessing protein-lipid interactions.

Introduction to N-Palmitoyldihydrosphingomyelin
N-Palmitoyldihydrosphingomyelin is a key component of cellular membranes, particularly

enriched in lipid rafts, which are microdomains that serve as platforms for signal transduction.

[1][2] Unlike the more common N-palmitoylsphingomyelin, the sphingoid base of N-
Palmitoyldihydrosphingomyelin is fully saturated, lacking the trans double bond between

carbons 4 and 5. This saturation influences the physicochemical properties of the lipid,

affecting membrane fluidity, lipid packing, and the formation of hydrogen bonds within the

membrane.[3]

The metabolism of sphingolipids, including the conversion of sphingomyelin to the bioactive

lipid ceramide, is a critical area of research in cell biology, with implications for apoptosis, cell

growth, and differentiation.[4][5][6] Understanding how proteins interact with specific
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sphingolipid species like N-Palmitoyldihydrosphingomyelin is essential for elucidating their

roles in these fundamental cellular processes.

Biophysical and Chemical Properties
A thorough understanding of the physical and chemical characteristics of N-
Palmitoyldihydrosphingomyelin is fundamental for designing and interpreting protein-lipid

interaction studies.

Property Value Reference

Molecular Formula C₃₉H₈₁N₂O₆P [4]

Molecular Weight 705.0 g/mol [4]

CAS Number 60322-02-3 [4]

Physical Description Solid [4]

Synonyms

N-hexadecanoylsphinganine-

1-phosphocholine, C16:0

Dihydro SM

[4]

Experimental Protocols
Preparation of Unilamellar Liposomes containing N-
Palmitoyldihydrosphingomyelin by Thin-Film Hydration
and Extrusion
This protocol describes the preparation of small unilamellar vesicles (SUVs) or large

unilamellar vesicles (LUVs), which serve as model membranes for in vitro protein-binding

assays.

Materials:

N-Palmitoyldihydrosphingomyelin

Other desired lipids (e.g., DOPC, Cholesterol)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1242568?utm_src=pdf-body
https://www.benchchem.com/product/b1242568?utm_src=pdf-body
https://www.benchchem.com/product/b1242568?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304445/
https://www.benchchem.com/product/b1242568?utm_src=pdf-body
https://www.benchchem.com/product/b1242568?utm_src=pdf-body
https://www.benchchem.com/product/b1242568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chloroform

Extrusion Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 0.5 mM EDTA)

Rotary evaporator or vacuum desiccator

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Water bath sonicator

Procedure:

Lipid Film Formation:

In a round-bottom flask, dissolve the desired lipids, including N-
Palmitoyldihydrosphingomyelin, in chloroform to ensure a homogenous mixture.

Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner

surface of the flask.

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual

solvent.

Hydration:

Hydrate the lipid film with the extrusion buffer by vortexing or gentle agitation. The

temperature of the buffer should be above the phase transition temperature of N-
Palmitoyldihydrosphingomyelin.

Extrusion:

To obtain unilamellar vesicles of a defined size, pass the hydrated lipid suspension

through a mini-extruder fitted with a polycarbonate membrane of the desired pore size

(e.g., 100 nm for LUVs).

Perform at least 11 passes through the extruder to ensure a uniform liposome population.

Characterization:
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The size distribution of the prepared liposomes can be determined by dynamic light

scattering (DLS).

Liposome-Protein Binding Assay (Pull-Down Method)
This qualitative or semi-quantitative assay is used to determine if a protein of interest binds to

liposomes containing N-Palmitoyldihydrosphingomyelin.

Materials:

N-Palmitoyldihydrosphingomyelin-containing liposomes (prepared as in Protocol 1)

Protein of interest (e.g., purified recombinant protein)

Binding Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT, 0.5 mM EDTA)

Ultracentrifuge

SDS-PAGE and Western blotting reagents

Procedure:

Binding Reaction:

Incubate the protein of interest with the N-Palmitoyldihydrosphingomyelin-containing

liposomes in the binding buffer for a defined period (e.g., 30-60 minutes) at room

temperature with gentle agitation.

Include a negative control with liposomes lacking N-Palmitoyldihydrosphingomyelin.

Separation of Bound and Unbound Protein:

Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

Analysis:

Carefully separate the supernatant (containing unbound protein) from the pellet

(containing liposomes and bound protein).
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Resuspend the pellet in a buffer of the same volume as the supernatant.

Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE

and Western blotting using an antibody against the protein of interest. An enrichment of

the protein in the pellet fraction indicates binding to the liposomes.

Quantitative Analysis of Protein-N-
Palmitoyldihydrosphingomyelin Interactions
For a more in-depth understanding, quantitative techniques are employed to determine binding

affinities and thermodynamic parameters of the interaction.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a protein to liposomes,

providing a complete thermodynamic profile of the interaction.[7][8][9]

Principle: A solution of the protein is titrated into a solution containing N-
Palmitoyldihydrosphingomyelin liposomes. The heat released or absorbed during the

binding event is measured.

Data Obtained:

Binding Affinity (Ka)

Dissociation Constant (Kd)

Stoichiometry of Binding (n)

Enthalpy of Binding (ΔH)

Entropy of Binding (ΔS)

Example Data (Hypothetical): Interaction of Protein X with N-Palmitoyldihydrosphingomyelin
Liposomes
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Parameter Value

Binding Affinity (Ka) 1.5 x 10⁶ M⁻¹

Dissociation Constant (Kd) 0.67 µM

Stoichiometry (n) 2.5

Enthalpy (ΔH) -12.5 kcal/mol

Entropy (ΔS) 8.2 cal/mol·K

Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors the binding of a protein (analyte) to a lipid bilayer

containing N-Palmitoyldihydrosphingomyelin immobilized on a sensor chip.[10][11][12]

Principle: The binding of the protein to the lipid bilayer causes a change in the refractive index

at the sensor surface, which is detected in real-time.

Data Obtained:

Association Rate Constant (ka)

Dissociation Rate Constant (kd)

Equilibrium Dissociation Constant (KD)

Example Data (Hypothetical): Kinetics of Protein Y Binding to a N-
Palmitoyldihydrosphingomyelin Bilayer

Parameter Value

Association Rate (ka) 2.1 x 10⁵ M⁻¹s⁻¹

Dissociation Rate (kd) 8.5 x 10⁻³ s⁻¹

Dissociation Constant (KD) 40.5 nM

Fluorescence Quenching Assay
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This technique relies on the change in the intrinsic fluorescence of a protein (typically from

tryptophan residues) upon binding to N-Palmitoyldihydrosphingomyelin-containing

liposomes.

Principle: The binding event alters the local environment of the tryptophan residues, leading to

a quenching of their fluorescence. The degree of quenching is proportional to the amount of

bound protein.

Data Obtained:

Dissociation Constant (Kd)

Example Data (Hypothetical): Binding of Tryptophan-containing Peptide to N-
Palmitoyldihydrosphingomyelin Vesicles

Parameter Value

Dissociation Constant (Kd) 1.2 µM

Signaling Pathways and Experimental Workflows
Visualizing the broader biological context and the experimental procedures is crucial for a

comprehensive understanding.
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Caption: The Sphingomyelin and Ceramide Metabolism Pathway.
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Caption: Workflow for a Liposome-Protein Binding Pull-Down Assay.
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Caption: Overview of Quantitative Methods for Protein-Lipid Interaction Analysis.

Conclusion
The study of protein interactions with N-Palmitoyldihydrosphingomyelin is crucial for

understanding its role in membrane biology and cellular signaling. The protocols and

techniques outlined in these application notes provide a robust framework for researchers to

qualitatively and quantitatively investigate these interactions. By combining model membrane

systems with advanced biophysical techniques, scientists can gain valuable insights into the

molecular mechanisms governing protein function at the membrane interface, paving the way

for new therapeutic strategies targeting these fundamental processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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